

# Spectroscopic Profile of 5-Bromo-2benzoxazolinone: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-benzoxazolinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Bromo-2-benzoxazolinone**. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this document compiles available information and provides context through data from closely related structures and generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

### **Chemical Structure and Properties**

**5-Bromo-2-benzoxazolinone** is a brominated derivative of benzoxazolinone. The presence of the bromine atom and the benzoxazolinone core makes it an interesting scaffold for medicinal chemistry, potentially influencing its biological activity and pharmacokinetic properties.

Chemical Formula: C7H4BrNO2

Molecular Weight: 214.02 g/mol

CAS Number: 14733-73-4

### **Spectroscopic Data Summary**

Comprehensive, publicly available datasets for **5-Bromo-2-benzoxazolinone** are not readily found in a single source. The following tables summarize the expected and, where available,



reported spectroscopic data.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Data (Predicted and from Related Compounds)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~10-12	br s	-	N-H
~7.3-7.5	m	-	Aromatic C-H
~7.1-7.3	m	-	Aromatic C-H
~6.9-7.1	m	-	Aromatic C-H

Note: Predicted values are based on standard chemical shift tables and data from similar benzoxazolinone structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: 13C NMR Data (Reported for Related Compounds)

Chemical Shift (δ) ppm	Assignment
~154	C=O
~142	C-O
~131	C-Br
~125	Aromatic C-H
~124	Aromatic C-H
~111	Aromatic C-H
~110	Quaternary Aromatic C

Note: Data is inferred from spectra of similar benzoxazole derivatives. Specific assignments for **5-Bromo-2-benzoxazolinone** require experimental verification.



### Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Characteristic Frequencies)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch
~1750	Strong	C=O Stretch (Lactam)
~1600, ~1480	Medium-Strong	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Aryl Ether)
~800	Strong	C-H Bend (Aromatic, out-of- plane)
~600	Medium	C-Br Stretch

### **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data (Expected Fragmentation)

m/z	Interpretation
213/215	[M]+ Molecular ion peak (isotopic pattern for Br)
185/187	[M - CO]+
156/158	[M - CO - NCH]+
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the analysis of **5-Bromo-2-benzoxazolinone**.



#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-benzoxazolinone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of
     1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required compared to ¹H NMR.

### **IR Spectroscopy**

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.



- Record the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.

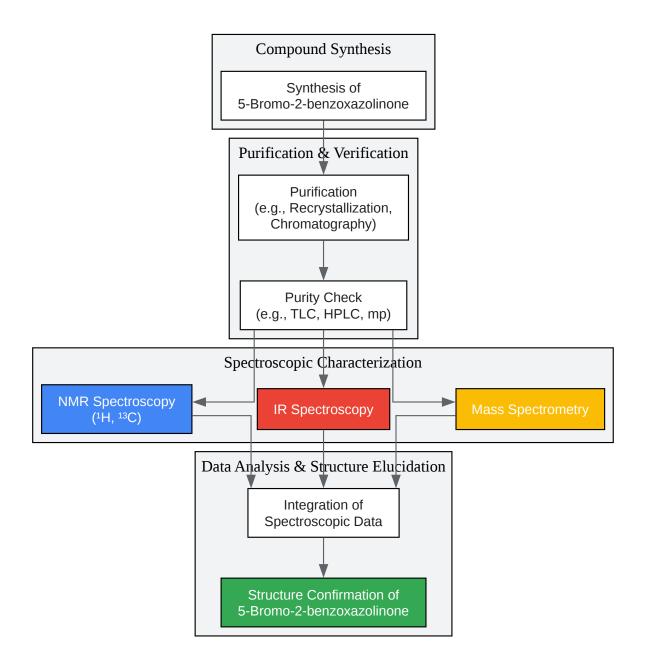
#### **Mass Spectrometry**

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
  - EI: Introduce the sample (often via a direct insertion probe or after GC separation) into the ion source. Acquire the mass spectrum.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **5-Bromo-2-benzoxazolinone**.





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Caption: Workflow for the synthesis and spectroscopic confirmation of **5-Bromo-2-benzoxazolinone**.







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